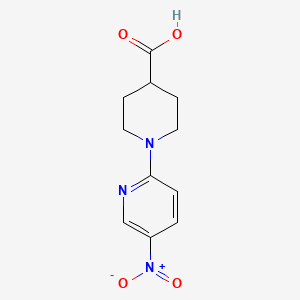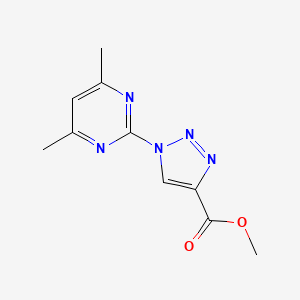
3-Hydroxypyrrolidine hydrochloride
Descripción general
Descripción
3-Hydroxypyrrolidine hydrochloride is a chemical compound that is part of the pyrrolidine family, which is a class of organic compounds containing a five-membered ring with one nitrogen atom. The hydrochloride denotes the presence of a hydrochloric acid salt form, which may enhance the compound's stability or solubility for certain applications.
Synthesis Analysis
The synthesis of 3-hydroxypyrrolidine derivatives has been explored through various methods. One approach involves the oxidation of 1-hydroxypyrrolidines, which confirms the mechanistic hypothesis based on the electronic nature of the substituent . Another method includes the ring expansion of 2-(2-hydroxyethyl)-3-methylaziridines to form 3-amino-2-methylpyrrolidines, which can be further processed to synthesize compounds like the antipsychotic emonapride . Additionally, biocatalytic hydroxylation using Sphingomonas sp. HXN-200 has been employed to produce enantiopure 3-hydroxypyrrolidines, demonstrating a regio- and stereoselective approach .
Molecular Structure Analysis
The molecular structure of related pyrrolidine derivatives has been studied, such as the cis-3,4-dibromopyrrolidine hydrochloride, which exhibits a slightly deformed envelope conformation . The molecular structure is crucial for understanding the reactivity and interaction of the compound with biological targets or other chemical entities.
Chemical Reactions Analysis
3-Hydroxypyrrolidine derivatives participate in various chemical reactions. For instance, the O-allyl-substituted nitrone derived from 3-hydroxypyrrolidine undergoes an intramolecular cycloaddition reaction with complete stereocontrol . The reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines are also notable reactions leading to the formation of pyrrolidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-hydroxypyrrolidine derivatives are influenced by their molecular structure and substituents. For example, the tautomerism of N-alkyl-3-hydroxypyrroles has been studied, revealing that certain derivatives exist in keto or enol forms depending on the substituents present9. The synthesis of 3-hydroxypyrrolidine derivatives with different protecting groups has shown that these modifications can significantly affect the enantioselectivity and activity of the resulting compounds .
Aplicaciones Científicas De Investigación
Application
3-Hydroxypyrrolidine hydrochloride, also known as ®-3-Pyrrolidinol hydrochloride , is used as a building block in the synthesis of biologically active compounds . The five-membered pyrrolidine ring, which is a part of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Methods of Application
The compound is used in the synthesis of biologically active compounds. This involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .
Results or Outcomes
The use of 3-Hydroxypyrrolidine hydrochloride in the synthesis of biologically active compounds has led to the development of a variety of drug candidates. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Drug Discovery
Application
®-3-Pyrrolidinol hydrochloride is used as a building block to synthesize biaryl carboxamide functional groups containing bis-aminopyrrolidine ureas . These compounds are potential antagonists of the melanin-concentrating hormone receptor-1 .
Methods of Application
The compound is used in the synthesis of biaryl carboxamide functional groups. This involves the reaction of ®-3-Pyrrolidinol hydrochloride with other reagents to form the desired compounds .
Results or Outcomes
The synthesized compounds have shown potential as antagonists of the melanin-concentrating hormone receptor-1 .
Safety And Hazards
3-Hydroxypyrrolidine hydrochloride is classified as harmful by inhalation, in contact with skin, and if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Direcciones Futuras
Pyrrolidine compounds, including 3-Hydroxypyrrolidine hydrochloride, continue to be of great interest in drug discovery due to their versatile scaffold and the potential to develop novel biologically active compounds . Future research may focus on exploring new synthetic strategies, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Propiedades
IUPAC Name |
pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO.ClH/c6-4-1-2-5-3-4;/h4-6H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMSJEFZULFYTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377716 | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxypyrrolidine hydrochloride | |
CAS RN |
86070-82-8 | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Hydroxypyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



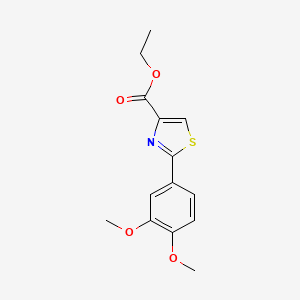
![Ethyl 2-{[(2,4-dichlorobenzyl)oxy]imino}-3-oxobutanoate](/img/structure/B1303178.png)
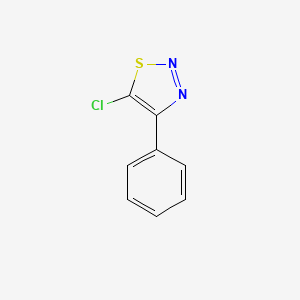
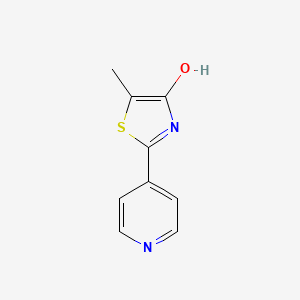
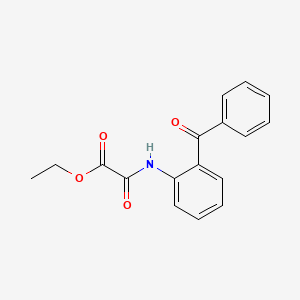
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)
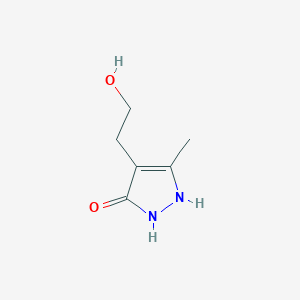
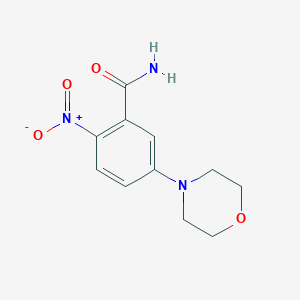
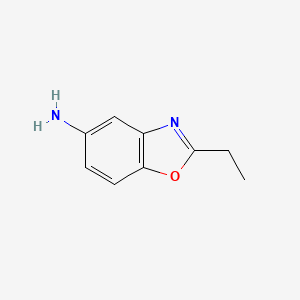
![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)


